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Introduction
YM114, chemically known as Esaxerenone, is a novel, orally active, non-steroidal selective

mineralocorticoid receptor (MR) antagonist.[1][2] Developed by Daiichi Sankyo, it has been

approved in Japan for the treatment of hypertension and is under investigation for diabetic

nephropathy.[3][4] This technical guide provides a comprehensive overview of the

pharmacological profile of YM114, consolidating key data on its mechanism of action,

pharmacokinetics, pharmacodynamics, and clinical efficacy.

Mechanism of Action
Esaxerenone functions by selectively binding to and inhibiting the mineralocorticoid receptor,

thereby blocking the actions of aldosterone.[5] Overactivation of the MR by aldosterone

contributes to sodium and water retention, leading to increased blood pressure and potentially

contributing to organ damage in conditions like heart failure and kidney disease.[3][5] By

antagonizing the MR, esaxerenone promotes the excretion of sodium and water, which in turn

helps to lower blood volume and blood pressure.[5]

Notably, esaxerenone's non-steroidal structure confers high selectivity for the MR, with a

significantly lower affinity for other steroid hormone receptors, which is anticipated to result in

fewer endocrine-related side effects compared to steroidal MR antagonists.[5][6] In vitro studies

have demonstrated that the half-maximal inhibitory concentration (IC50) of esaxerenone for the
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transcriptional activity of human MR is 3.7 nmol/L, compared to 66 nmol/L for spironolactone

and 970 nmol/L for eplerenone, highlighting its high potency.[7]
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Caption: Simplified signaling pathway of Esaxerenone's mechanism of action.

Pharmacokinetics
The pharmacokinetic profile of esaxerenone has been characterized in both preclinical and

clinical studies, demonstrating its suitability for once-daily oral administration.

Absorption and Distribution
Following oral administration, esaxerenone is well-absorbed, with a high absolute bioavailability

of approximately 89.0% in the fasting state and 90.8% in the postprandial state in healthy

Japanese subjects, indicating that food has no clinically significant effect on its absorption.[8]

The time to reach peak plasma concentration (Tmax) is approximately 2.5 to 3.5 hours.[4]

Esaxerenone exhibits a large volume of distribution, suggesting wide distribution into tissues.[9]

[10] The blood-to-plasma ratio is 0.628, indicating low partitioning to blood components.[11]

Metabolism and Excretion
Esaxerenone is primarily metabolized in the liver via multiple pathways, including oxidation by

CYP3A4/3A5, glucuronidation by several UGT isoforms, and hydrolysis.[4][11] This multi-

pathway metabolism reduces the risk of significant drug-drug interactions.[2][11] The major

circulating component in plasma is unchanged esaxerenone (40.8%), followed by its O-

glucuronide (M4, 21.4%), acyl-glucuronide of an amide-bond hydrolysate (M11, 8.0%), and a

deshydroxyethyl form (M1, 1.7%).[11]

Excretion occurs predominantly through the feces. Following a single oral dose of radiolabeled

esaxerenone, approximately 54.0% of the radioactivity was recovered in the feces and 38.5%

in the urine.[11] Unchanged esaxerenone accounted for 18.7% of the dose in feces and only

1.6% in urine, suggesting that renal excretion plays a minor role in its elimination.[4][11] This

characteristic implies that the pharmacokinetics of esaxerenone are not significantly affected by

renal impairment.[2][11] The elimination half-life is approximately 19-20 hours, supporting a

once-daily dosing regimen.[2][4]

Table 1: Summary of Pharmacokinetic Parameters of
Esaxerenone in Humans
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Parameter Value Reference

Absolute Bioavailability ~90% [8]

Time to Peak Plasma

Concentration (Tmax)
2.5 - 3.5 hours [4]

Elimination Half-life (t1/2) ~19 - 20 hours [2][4]

Primary Route of Elimination Hepatic Metabolism [4][9]

Primary Excretion Route Feces (~54%) [11]

Urinary Excretion (unchanged

drug)
~1.6% [11]

Pharmacodynamics and Clinical Efficacy
Clinical studies have consistently demonstrated the antihypertensive and renoprotective effects

of esaxerenone.

Antihypertensive Effects
Phase II and III clinical trials have established the efficacy of esaxerenone in lowering blood

pressure in patients with essential hypertension.[7][12] In a phase 3 study (ESAX-HTN),

esaxerenone (2.5 mg and 5 mg daily) was compared to eplerenone (50 mg daily). The study

met its primary endpoint, demonstrating that esaxerenone 2.5 mg was non-inferior to

eplerenone 50 mg in reducing sitting systolic and diastolic blood pressure after 12 weeks of

treatment.[7][13] Furthermore, esaxerenone 5 mg showed superior blood pressure-lowering

effects compared to both esaxerenone 2.5 mg and eplerenone 50 mg.[7] Long-term studies

have shown a stable antihypertensive effect for up to 52 weeks, both as monotherapy and in

combination with other antihypertensive agents.[2][14]

Table 2: Blood Pressure Reduction in a Phase 3 Study
(ESAX-HTN) at 12 Weeks
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Treatment Group
Change in Sitting
Systolic BP
(mmHg)

Change in Sitting
Diastolic BP
(mmHg)

Reference

Esaxerenone 2.5

mg/day
-13.7 Not specified [15]

Esaxerenone 5

mg/day
-16.9 Not specified [15]

Eplerenone 50

mg/day
-12.1 Not specified [15]

Renoprotective Effects
Esaxerenone has also shown promise in providing renal protection, particularly in patients with

diabetic kidney disease.[9] Studies have demonstrated that esaxerenone can significantly

reduce the urinary albumin-to-creatinine ratio (UACR) in patients with type 2 diabetes and

albuminuria who are already receiving treatment with a renin-angiotensin system (RAS)

inhibitor.[15][16] This effect on albuminuria appears to be, at least in part, independent of its

blood pressure-lowering effects.[15]
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Caption: A typical experimental workflow for a clinical trial evaluating the renoprotective effects
of Esaxerenone.

Safety and Tolerability
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Esaxerenone is generally well-tolerated. The most notable adverse event associated with

mineralocorticoid receptor antagonists is hyperkalemia (elevated serum potassium levels).[6]

While the incidence of hyperkalemia was slightly higher in the esaxerenone groups compared

to eplerenone in some studies, it was generally manageable.[7] Careful monitoring of serum

potassium levels is recommended, especially when initiating treatment or in patients with renal

impairment.[2][6] Importantly, due to its high selectivity, esaxerenone is associated with a very

low incidence of endocrine-related side effects such as gynecomastia, which are more common

with non-selective steroidal MRAs like spironolactone.[6]

Experimental Protocols
Determination of Plasma Concentrations (Liquid
Chromatography-Tandem Mass Spectrometry - LC-
MS/MS)

Objective: To quantify the concentration of esaxerenone in plasma samples.

Methodology:

Sample Preparation: Plasma samples are typically subjected to protein precipitation

followed by solid-phase extraction or liquid-liquid extraction to isolate the drug and its

internal standard.

Chromatographic Separation: The extracted samples are injected into a high-performance

liquid chromatography (HPLC) system equipped with a suitable analytical column (e.g., a

C18 reversed-phase column). A mobile phase gradient is used to separate esaxerenone

from endogenous plasma components.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem

mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source operating

in the negative ion mode.[4][8]

Quantification: Multiple-reaction monitoring (MRM) is used to detect specific precursor-to-

product ion transitions for esaxerenone (e.g., m/z 465–365) and its deuterated internal

standard (e.g., m/z 472–370).[4][8] The concentration of esaxerenone is determined by
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comparing the peak area ratio of the analyte to the internal standard against a standard

curve.

Lower Limit of Quantification (LLOQ): Typically around 0.1 ng/mL.[4][8]

In Vitro Mineralocorticoid Receptor (MR) Transcriptional
Activity Assay

Objective: To determine the inhibitory potency of esaxerenone on MR-mediated gene

transcription.

Methodology:

Cell Culture: A suitable cell line (e.g., HEK293 cells) is transiently co-transfected with a

plasmid encoding the human or rat mineralocorticoid receptor and a reporter gene plasmid

containing an MR-responsive element linked to a luciferase reporter gene.

Compound Treatment: The transfected cells are incubated with varying concentrations of

esaxerenone in the presence of a fixed concentration of aldosterone (the MR agonist).

Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the

luciferase activity is measured using a luminometer.

Data Analysis: The inhibitory activity of esaxerenone is calculated as the percentage

reduction in aldosterone-induced luciferase activity. The IC50 value (the concentration of

esaxerenone that inhibits 50% of the maximal aldosterone response) is determined by

fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion
YM114 (Esaxerenone) is a potent and selective non-steroidal mineralocorticoid receptor

antagonist with a favorable pharmacological profile. Its high bioavailability, long half-life, and

metabolism through multiple pathways make it a suitable candidate for once-daily oral

administration with a low potential for drug-drug interactions. Clinical trials have robustly

demonstrated its efficacy in lowering blood pressure and have shown promising renoprotective

effects. With a good safety and tolerability profile, particularly with respect to endocrine side

effects, esaxerenone represents a valuable therapeutic option for the management of
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hypertension and potentially for the treatment of diabetic kidney disease. Further research will

continue to elucidate its full therapeutic potential in various cardiovascular and renal conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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